(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%

Overview

Description

Unfortunately, I couldn’t find a specific description for “(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%”. It seems to be a complex organic compound, likely used in specialized chemical reactions or research1.

Synthesis Analysis

I couldn’t find specific information on the synthesis of this compound. The synthesis of such compounds typically involves specialized knowledge of organic chemistry and may require specific reagents and conditions.Molecular Structure Analysis

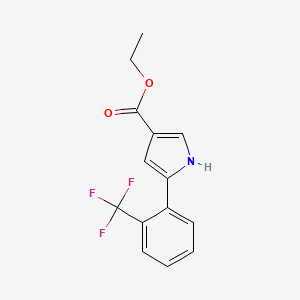

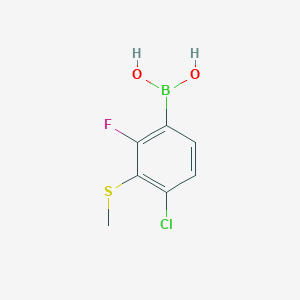

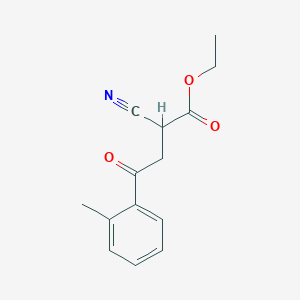

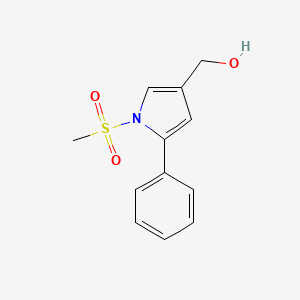

I couldn’t find specific information on the molecular structure of this compound. However, based on its name, it likely contains a benzenesulfonyl group, a bromo group, a pyrrole ring, and a methanol group.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Its reactivity would likely depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound. These properties would likely depend on factors like its purity and the conditions under which it’s stored and used.Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols1.

Future Directions

I couldn’t find specific information on the future directions of research or use of this compound. Its future use would likely depend on the results of ongoing research and development efforts.

Please note that this is a high-level analysis based on the limited information available. For a more detailed and accurate analysis, please refer to specific scientific literature or consult with a subject matter expert. I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOPQRDAJIAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

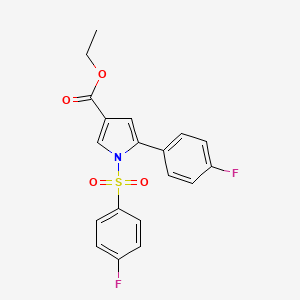

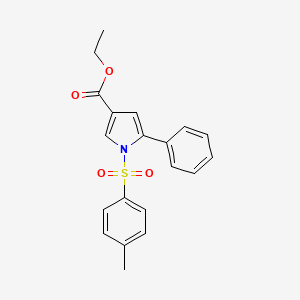

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)